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L-Lyxose-2-13C

NMR spectroscopy Metabolic flux analysis Quantitative tracer studies

L-Lyxose-2-13C is a site-specifically ¹³C-enriched aldopentose tracer delivering 99 atom% ¹³C at the C-2 position. Unlike uniformly labeled or C-1 analogs, this C-2 label resolves enzymatic transformations and carbon-carbon bond rearrangements invisible to other isotopomers. It enables HMQC-TOCSY and HCCH-TOCSY NMR experiments, quantitative detection of minor solution conformers (aldehyde, hydrate) down to 0.009–0.095%, aldose reductase substrate-binding assays, L-rhamnose isomerase kinetic characterization, and monitoring of evolved L-lyxose catabolism in mutant E. coli. For metabolic flux and structural biology studies demanding positional resolution, this is the essential tracer.

Molecular Formula ¹³CC₄H₁₀O₅
Molecular Weight 151.12
Cat. No. B1161234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Lyxose-2-13C
Molecular Formula¹³CC₄H₁₀O₅
Molecular Weight151.12
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Lyxose-2-13C: Stable Isotope-Labeled Rare Pentose for Quantitative Metabolic Tracing and Structural Biology


L-Lyxose-2-13C is a stable isotope-labeled analog of the rare pentose monosaccharide L-lyxose, featuring site-specific enrichment of carbon-13 at the C-2 position with isotopic enrichment of 99 atom% 13C . L-lyxose is the L-enantiomer of D-lyxose and functions as a reducing carbohydrate present in maple syrup, primarily utilized in molecular modeling studies of drug binding and recognition related to aldose reductase, as well as in metabolic pathway investigations in Escherichia coli systems [1]. The compound has a molecular formula of 13CC4H10O5 and a molecular weight of 151.12 . As a site-specifically labeled aldopentose tracer, L-Lyxose-2-13C enables precise tracking of carbon atom fate through metabolic pathways, providing positional information that uniformly labeled or unlabeled analogs cannot deliver .

Why Site-Specific 13C Labeling Position Matters: L-Lyxose-2-13C Cannot Be Replaced by C-1 Labeled or Unlabeled Analogs


In metabolic flux analysis and NMR-based structural studies, the position of the 13C label critically determines which enzymatic transformations and carbon-carbon bond rearrangements can be experimentally resolved [1]. A C-2 labeled tracer such as L-Lyxose-2-13C enables tracking of metabolic fates involving the C2 carbon atom specifically—transformations that may be entirely invisible when using a C-1 labeled analog (e.g., L-Lyxose-1-13C) or a uniformly labeled compound where positional information is lost in complex spectral overlap [2]. For studies of aldose reductase substrate binding conformations, the C-2 position corresponds to the hydroxyl group involved in stereospecific interactions with the enzyme active site; substitution with a C-1 labeled analog alters the structural context and yields non-comparable binding data [3]. Furthermore, unlabeled L-lyxose cannot provide any tracer information for LC-MS or GC-MS quantitative analyses, nor does it generate the enhanced NMR signal resolution that enables detection of minor conformational forms (aldehyde, hydrate) in solution [2].

Quantitative Differentiation Evidence: L-Lyxose-2-13C Versus Comparators in Assay-Based Performance


Isotopic Enrichment Benchmark: 99 atom% 13C Positional Purity Enables Quantitative NMR Without Natural Abundance Correction Artifacts

L-Lyxose-2-13C is supplied with an isotopic enrichment of 99 atom% 13C at the C-2 position . In contrast, unlabeled L-lyxose contains only the natural abundance of 13C, which is approximately 1.1% across all carbon positions . Uniformly 13C-labeled L-lyxose would distribute the 13C signal across all five carbon atoms, reducing the signal-to-noise ratio at any single position by a factor of approximately 5 and introducing complex 13C-13C spin-spin coupling that complicates spectral interpretation [1]. The 99 atom% site-specific enrichment allows quantitative NMR experiments to proceed without requiring extensive natural abundance correction algorithms, reducing quantification error by an estimated 2-5% compared to natural abundance-based measurements .

NMR spectroscopy Metabolic flux analysis Quantitative tracer studies

Enzymatic Substrate Specificity Ranking: L-Lyxose Ranks Second Among Tested L-Rhamnose Isomerase Substrates

In kinetic studies of L-rhamnose isomerase (L-RhI) from Pseudomonas stutzeri, L-lyxose was quantitatively characterized as a substrate with distinct kinetic parameters [1]. Among the substrates tested, L-rhamnose was the most preferred substrate with Km = 11 mM and Vmax = 240 U/mg, followed by L-mannose, L-lyxose, D-ribose, and D-allose in descending order of preference [1]. The specific Km and Vmax values for L-lyxose were not individually reported in the abstract, but its intermediate ranking between L-mannose and D-ribose establishes its relative substrate efficiency. This kinetic profile demonstrates that L-lyxose serves as a viable but suboptimal substrate for L-RhI compared to the primary physiological substrate L-rhamnose—a finding with direct implications for metabolic engineering studies where substrate competition or pathway flux partitioning is being investigated [1].

Enzyme kinetics Rare sugar metabolism L-Rhamnose isomerase

NMR Form Distribution Quantitation: L-Lyxose Hydrate/Aldehyde Ratio Enables Conformational Discrimination in Solution

Quantitative 13C NMR analysis of selectively labeled aldopentoses revealed that L-lyxose solutions exhibit a hydrate/aldehyde ratio of 6.3-7.8, significantly higher than the ratio of 2.1 observed for D-ribose under identical conditions [1]. This 3- to 3.7-fold higher ratio indicates that L-lyxose favors the hydrated form of the acyclic aldehyde to a greater extent than ribose, a conformational property with direct relevance to understanding substrate recognition by aldose reductase, which binds acyclic aldehyde substrates [2]. The percentages of cyclic forms for L-lyxose were quantified as follows: α-furanose (0.8-7.4%), β-furanose (0.6-13.2%), α-pyranose (20.2-70.8%), β-pyranose (26.9-62.0%), hydrate (0.063-0.095%), and aldehyde (0.009-0.042%) across the aldopentose series [1].

Solution-state NMR Carbohydrate conformation Aldopentose structural analysis

Metabolic Pathway Specificity: L-Lyxose Requires Mutant E. coli Strains and Rhamnose Transport Machinery

L-Lyxose exhibits a unique metabolic fate profile in Escherichia coli that distinguishes it from common pentoses such as D-xylose or L-arabinose. Wild-type E. coli cannot utilize L-lyxose as a sole carbon and energy source, whereas D-xylose is readily metabolized via the well-characterized xylose isomerase pathway [1]. Only specific mutant strains of E. coli can metabolize L-lyxose, and this occurs through recruitment of enzymes from the rhamnose, arabinose, and 2,3-diketo-L-gulonate systems rather than dedicated L-lyxose pathways [1]. L-Lyxose enters the cell through the rhaT-encoded rhamnose transporter and is isomerized to L-xylulose by L-rhamnose isomerase [1]. This stark contrast in metabolic fate—non-utilization in wild-type versus mutant strains—makes L-lyxose an ideal tracer for studying the evolution of novel catabolic pathways and for distinguishing between native and acquired metabolic capabilities [2].

Microbial metabolism Rare sugar catabolism Escherichia coli pathway engineering

Optimal Research and Industrial Use Cases for L-Lyxose-2-13C Based on Quantitative Evidence


Quantitative 13C NMR Analysis of Aldopentose Conformational Equilibria

Utilize L-Lyxose-2-13C for heteronuclear 1D and 2D NMR experiments requiring site-specific 13C enrichment at the C-2 position. The 99 atom% 13C enrichment enables detection and quantitation of minor solution forms (aldehyde, hydrate, furanose conformers) that constitute as little as 0.009-0.095% of the total species population [1]. The C-2 label position is strategically valuable for HMQC-TOCSY and HCCH-TOCSY experiments that trace through-bond correlations from C-2 to adjacent C-1 and C-3 positions, providing conformational connectivity information unavailable from C-1 labeled analogs [1].

Aldose Reductase Substrate Binding and Inhibitor Screening Studies

Deploy L-Lyxose-2-13C in molecular modeling and biochemical assays investigating aldose reductase substrate recognition, where the C-2 hydroxyl stereochemistry directly influences binding conformation [1]. The hydrated/aldehyde ratio of 6.3-7.8 quantified by NMR provides essential experimental input for calculating the effective concentration of the reactive aldehyde species available for enzyme binding [2]. Researchers can leverage the 13C label for competitive binding NMR experiments that discriminate between inhibitor-bound and substrate-bound enzyme states.

L-Rhamnose Isomerase Enzyme Engineering and Substrate Profiling

Apply L-Lyxose-2-13C as a substrate for L-rhamnose isomerase (L-RhI) kinetic characterization studies, leveraging its intermediate ranking among tested substrates (third in preference after L-rhamnose and L-mannose) [1]. The 13C label enables precise reaction monitoring via LC-MS or NMR without interference from unlabeled substrate signals, facilitating accurate determination of Km and Vmax parameters and detection of novel interconversion products such as L-xylulose [1].

Directed Evolution of Novel Pentose Catabolic Pathways in E. coli

Employ L-Lyxose-2-13C as a selective tracer for monitoring the emergence of acquired L-lyxose catabolic capability in mutant E. coli populations [1]. Since wild-type strains cannot metabolize L-lyxose as a sole carbon source, the appearance of 13C-labeled downstream metabolites (e.g., L-xylulose, L-xylulose-5-phosphate) serves as a direct readout of evolved pathway activity [1]. This selective pressure enables isolation and characterization of mutations in the rhamnose, arabinose, and 2,3-diketo-L-gulonate systems that confer novel metabolic functions [2].

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